Carbonic acid;ZINC

Beschreibung

Current Paradigms and Research Significance of Zinc Carbonate in Chemical Science

In contemporary chemical science, zinc carbonate is recognized for its multifaceted utility. It serves as a crucial precursor for the synthesis of other zinc compounds, most notably zinc oxide (ZnO), a material with extensive applications in electronics and photocatalysis. byjus.comnanografi.com The thermal decomposition of zinc carbonate to zinc oxide is a well-studied and controlled process, allowing for the production of ZnO with specific morphologies and properties. byjus.com

The research significance of zinc carbonate also extends to its application as a catalyst in various organic reactions. nanografi.com Furthermore, in the burgeoning field of nanotechnology, the synthesis of zinc carbonate nanoparticles has opened new avenues for research. These nanoparticles exhibit a high specific surface area, which enhances their performance in applications such as the removal of toxic gases. nanografi.com The study of basic zinc carbonate and its complex chemistries is another active area of research, driven by its relevance in diverse industrial processes. nih.gov

Historical Context of Zinc Carbonate Research Evolution

Historically, zinc carbonate, in the form of the mineral smithsonite (B87515) (also known as calamine (B1170190) or zinc spar), was one of the primary ores for zinc extraction. byjus.comgeeksforgeeks.orgnanografi.com The naming of smithsonite is credited to James Smithson, who first identified it as a distinct mineral in 1802. nanografi.com Early metallurgical processes involved the heating of zinc carbonate to produce zinc oxide, which was then reduced to metallic zinc. byjus.com

The evolution of research on zinc carbonate has seen a shift from its role as a simple ore to a compound with tailored applications. The 20th century saw the development of various synthetic methods for producing zinc carbonate with controlled purity and physical characteristics. google.comgoogle.com More recently, the focus has moved towards the synthesis and characterization of zinc carbonate at the nanoscale, driven by the unique properties exhibited by materials at this scale. nanografi.com This progression reflects a broader trend in chemical research towards the precise engineering of materials for specific functionalities.

Methodological Approaches for Comprehensive Scholarly Inquiry into Zinc Carbonate Systems

A comprehensive understanding of zinc carbonate systems necessitates a suite of advanced analytical techniques. Due to the complex chemistries, particularly of basic zinc carbonate compounds, and inconsistencies in nomenclature, multiple analytical methods are often employed for thorough characterization. nih.gov

Key methodological approaches include:

X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure and phase purity of zinc carbonate. nih.govresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the compound, providing insights into its chemical bonding. nih.govresearchgate.net

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal decomposition of zinc carbonate, a critical aspect of its conversion to zinc oxide. nih.govresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of zinc carbonate particles, which is particularly important for nanoparticle characterization. researchgate.net

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This method is used for the precise elemental analysis of zinc carbonate samples. nih.gov

These techniques, often used in combination, allow researchers to conduct a thorough scholarly inquiry into the synthesis, properties, and applications of zinc carbonate systems. nih.gov

Detailed Research Findings

Advanced research has yielded significant findings regarding the properties and synthesis of zinc carbonate.

Physical and Chemical Properties of Zinc Carbonate

The intrinsic properties of zinc carbonate are fundamental to its application in various research fields.

| Property | Value |

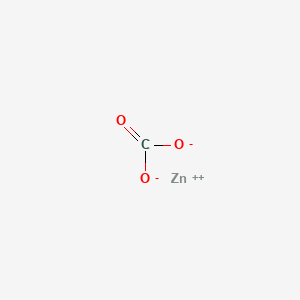

| Chemical Formula | ZnCO₃ byjus.com |

| Molar Mass | 125.38 g/mol byjus.comgeeksforgeeks.org |

| Appearance | White, odorless crystalline solid or powder byjus.comgeeksforgeeks.org |

| Density | 3.5 - 4.434 g/cm³ geeksforgeeks.orgwikipedia.org |

| Melting Point | Decomposes at 140 °C wikipedia.orgnanografi.com |

| Boiling Point | 333.6 °C byjus.comgeeksforgeeks.org |

| Solubility in Water | Insoluble byjus.comgeeksforgeeks.org |

| Solubility | Soluble in acids and alkalis byjus.com |

| Crystal Structure | Trigonal (Calcite structure) wikipedia.orgglochem.com |

Synthesis Methods of Zinc Carbonate

Various methods have been developed for the synthesis of zinc carbonate, each offering distinct advantages in terms of particle size, morphology, and purity.

| Synthesis Method | Description |

| Precipitation | A common and cost-effective method involving the reaction of a soluble zinc salt (e.g., zinc sulfate) with a carbonate source (e.g., sodium carbonate). dynamicbiotech.com |

| Thermal Decomposition | This method involves heating zinc oxide in the presence of carbon dioxide to produce high-purity zinc carbonate. dynamicbiotech.com |

| Electrochemical Synthesis | A newer method where an electric current is passed through a solution of a zinc salt, leading to the deposition of zinc carbonate. This method allows for controlled particle size. dynamicbiotech.com |

| Hydrothermal Synthesis | Utilizes high temperature and pressure to produce high-purity zinc carbonate crystals. nanografi.comglochem.com |

| Microemulsion Method | Employed for the synthesis of zinc carbonate nanoparticles by mixing two separate microemulsions containing the reactants. nanografi.com |

| Solid-Solid Reaction | Involves grinding a zinc salt with a carbonate source, often with a surfactant, to produce nanocrystalline zinc carbonate. nanografi.com |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

3486-35-9 |

|---|---|

Molekularformel |

CH2O3Zn |

Molekulargewicht |

127.4 g/mol |

IUPAC-Name |

carbonic acid;zinc |

InChI |

InChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4); |

InChI-Schlüssel |

ONIOAEVPMYCHKX-UHFFFAOYSA-N |

Verunreinigungen |

CADMIUM IS A MINOR CONSTITUENT OF SMITHSONITE. |

Kanonische SMILES |

C(=O)(O)O.[Zn] |

Color/Form |

WHITE RHOMBIC CRYSTALS WHITE, CRYSTALLINE POWDER RHOMBOHEDRAL STRUCTURE |

Dichte |

4.398 at 68 °F (USCG, 1999) - Denser than water; will sink 4.4 g/cu cm |

melting_point |

Loses CO2 at 572 °F = 300 °F = 573.2 °F (USCG, 1999) |

Andere CAS-Nummern |

3486-35-9 51839-25-9 |

Physikalische Beschreibung |

Zinc carbonate appears as a white crystalline solid or powder that is insoluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used in pharmaceuticals, to make other zinc compounds, as a feed additive. Dry Powder; Other Solid White solid; [Hawley] White odorless powder; [MSDSonline] |

Piktogramme |

Environmental Hazard |

Löslichkeit |

0.001 G/100 G OF WATER AT 15 °C; SOL IN DIL ACIDS, ALKALIES & SOLN OF AMMONIUM SALTS. INSOL IN AMMONIA, PYRIDINE & ACETONE Insol in alcohol |

Synonyme |

zinc carbonate |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Zinc Carbonate Materials

Precipitation Routes for Controlled Morphological and Crystalline Synthesis

Precipitation is a widely employed technique for the synthesis of zinc carbonate due to its simplicity and cost-effectiveness. dynamicbiotech.com By carefully controlling the reaction conditions, it is possible to produce zinc carbonate with desired physical and chemical characteristics.

Direct precipitation involves the reaction of a soluble zinc salt, such as zinc sulfate (B86663) or zinc nitrate (B79036), with a carbonate source, typically sodium carbonate or ammonium (B1175870) carbonate, in an aqueous solution. dynamicbiotech.comresearchgate.net The fundamental mechanism is the formation of insoluble zinc carbonate when the concentration of zinc and carbonate ions exceeds the solubility product. The reaction can be represented as:

Zn²⁺(aq) + CO₃²⁻(aq) → ZnCO₃(s)

However, the product is often a basic zinc carbonate, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), especially in aqueous solutions. researchgate.net

Several parameters significantly influence the characteristics of the precipitated zinc carbonate:

Concentration of Reactants: The use of concentrated solutions of zinc salts and alkali metal carbonates is often preferred for economic efficiency. google.com However, high concentrations can lead to the formation of basic zinc carbonates. google.com The initial concentration of reactants can also affect the particle size and morphology of the product. whiterose.ac.uk

Temperature: Temperature plays a critical role in the precipitation process. The precipitation is typically carried out at controlled temperatures, for instance, between 35°C and 55°C, to influence the formation of the desired zinc carbonate phase and minimize the inclusion of impurities. google.com

pH of the Solution: The pH of the reaction medium affects the type of zinc carbonate species that precipitates. Careful control of pH is necessary to obtain a high-quality product. dynamicbiotech.com

Stirring Rate: The rate of stirring influences the particle size and distribution by controlling the mixing of reactants and the nucleation and growth processes. google.com

| Parameter | Influence on Zinc Carbonate Precipitation |

| Reactant Concentration | Affects the formation of basic zinc carbonates and particle size. google.comwhiterose.ac.uk |

| Temperature | Influences the crystalline phase and purity of the product. google.com |

| pH | Determines the type of zinc carbonate species that precipitates. dynamicbiotech.com |

| Stirring Rate | Controls particle size and distribution. google.com |

Homogeneous precipitation offers a method for producing uniform particles with controlled morphology. This technique involves the slow, in-situ generation of the precipitating agent, which allows for a more controlled nucleation and growth process. A common method for the homogeneous precipitation of zinc compounds is the hydrolysis of urea (B33335) ((NH₂)₂CO). nih.gov

The decomposition of urea in an aqueous solution at elevated temperatures generates carbonate ions and ammonia (B1221849), which gradually increases the pH of the solution, leading to the precipitation of zinc carbonate or basic zinc carbonate. mendeley.comresearchgate.net The slow and uniform release of carbonate and hydroxide (B78521) ions facilitates the formation of well-defined crystalline structures. For example, zinc carbonate hydroxide (Zn₅(CO₃)₂(OH)₆) nanoparticles have been synthesized via the hydrothermal treatment of an aqueous solution of zinc acetate (B1210297) dihydrate and urea. mendeley.comresearchgate.netwhiterose.ac.uk In some cases, the formation of zinc carbonate precipitates can be followed by dissolution as the concentration of ammonia increases, leading to the formation of soluble zinc-ammonia complexes. mdpi.com

Co-precipitation is a versatile method for the synthesis of composite materials containing zinc carbonate. This technique involves the simultaneous precipitation of zinc carbonate with one or more other compounds from a common solution. This approach allows for the intimate mixing of the components at the atomic or molecular level, leading to the formation of homogeneous composite materials.

This strategy can be employed to create zinc carbonate-based composites with enhanced properties for specific applications. For instance, the co-precipitation of zinc and other metal ions with a carbonate source can yield mixed-metal carbonates or zinc carbonate doped with other elements. The properties of the resulting composite material, such as catalytic activity or flame retardancy, can be tailored by adjusting the ratio of the co-precipitated components. spast.org The process parameters, including pH, temperature, and reactant concentrations, must be carefully controlled to ensure the desired composition and phase of the final composite material.

Hydrothermal and Solvothermal Synthesis of High-Purity Zinc Carbonate Phases

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of high-purity, well-crystallized zinc carbonate materials, including nanoparticles. whiterose.ac.ukresearchgate.net These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave.

In a typical hydrothermal synthesis of zinc carbonate, a zinc precursor (e.g., zinc acetate or zinc nitrate) and a carbonate source (e.g., urea) are dissolved in water and heated in an autoclave. whiterose.ac.ukresearchgate.net The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. This method has been successfully used to synthesize zinc carbonate hydroxide (Zn₅(CO₃)₂(OH)₆) nanoparticles with a spherical morphology and sizes in the range of 20-40 nm. mendeley.comresearchgate.netwhiterose.ac.uk

Key parameters influencing the synthesis include:

Temperature: Higher temperatures generally lead to higher crystallinity.

Reaction Time: Longer reaction times can enhance the crystallinity of the synthesized nanoparticles. mendeley.comwhiterose.ac.uk

Precursors: The choice of zinc salt and carbonate source can influence the final product.

Solvothermal synthesis is analogous to the hydrothermal method but utilizes organic solvents instead of water. researchgate.net This allows for reactions to be carried out over a wider range of temperatures and can influence the morphology and properties of the resulting zinc carbonate. Basic zinc carbonate has been used as a precursor in the solvothermal synthesis of nano zinc oxide in various diols, where the diol acts as the solvent. researchgate.net

| Synthesis Method | Precursors | Temperature | Product | Particle Size |

| Hydrothermal | Zinc acetate dihydrate, Urea | 120 °C | Zn₅(CO₃)₂(OH)₆ | 20-40 nm mendeley.comresearchgate.netwhiterose.ac.uk |

| Hydrothermal | Zinc nitrate, Urea | 140 °C | Nano ZnCO₃ | Not specified researchgate.net |

Mechanochemical Activation for Zinc Carbonate Nanoparticle Formation

Mechanochemical synthesis is a solid-state processing technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and structural changes. uctm.edu This method can be used for the synthesis of zinc carbonate nanoparticles and for the transformation of zinc carbonate into zinc oxide. uctm.edunih.gov

The process involves the high-energy milling of precursor materials, which can lead to the formation of nanocrystalline phases. researchgate.net For instance, zinc oxide nanoparticles can be synthesized through the mechanochemical decomposition of zinc carbonate hydroxide. uctm.edu The milling parameters, such as milling speed and time, have a significant impact on the final product. Higher milling speeds can lead to the direct synthesis of zinc oxide, while lower speeds may result in amorphization of the initial zinc carbonate hydroxide. uctm.edu A combination of precipitation and mechanical milling has also been explored, where a basic zinc carbonate precursor is first precipitated and then subjected to mechanochemical treatment to produce zinc oxide nanoparticles. researchgate.net

Micro-emulsion and Self-Assembly Approaches for Nano-Structured Zinc Carbonate

Micro-emulsion and self-assembly techniques offer sophisticated routes to the synthesis of nano-structured zinc carbonate with well-defined morphologies and sizes.

A micro-emulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids, such as oil and water, stabilized by a surfactant. researchgate.net Reverse micro-emulsions, where water droplets are dispersed in an oil phase, can serve as nano-reactors for the synthesis of nanoparticles. whiterose.ac.ukresearchgate.net In this method, aqueous solutions of the reactants (a zinc salt and a carbonate source) are encapsulated within the water droplets of two separate micro-emulsions. When these micro-emulsions are mixed, the droplets collide and coalesce, allowing the reactants to mix and precipitate zinc carbonate nanoparticles within the confined space of the droplets. arabjchem.org This technique provides excellent control over particle size and morphology. whiterose.ac.ukresearchgate.net Key parameters that can be varied to control the nanoparticle characteristics include the water-to-surfactant molar ratio and the initial concentration of reactants. whiterose.ac.ukcore.ac.uk

Self-assembly is a process in which components spontaneously organize into ordered structures. Polymer-mediated self-assembly has been utilized to create hierarchical nanostructures of zinc hydroxide carbonate. nih.gov In this approach, a capping agent, such as poly(vinylpyrrolidone) (PVP), plays a crucial role in directing the growth and assembly of unique three-dimensional microstructures, including sunflower-like and urchin-like morphologies. nih.gov The molecular weight and concentration of the polymer can be systematically varied to control the resulting hierarchical superstructure. nih.gov

Carbonation-Based Synthesis Methods and Reaction Kinetics

Carbonation-based synthesis represents a prevalent and economically viable route for producing zinc carbonate. These methods typically involve the reaction of a soluble zinc salt with a carbonate source in an aqueous medium, leading to the precipitation of zinc carbonate or its basic variants. The direct carbonation method can also refer to the reaction of zinc oxide or hydroxide with carbon dioxide.

Zn²⁺(aq) + CO₃²⁻(aq) → ZnCO₃(s)

The reaction kinetics of these precipitation processes are crucial for controlling the particle size, morphology, and purity of the final product. Kinetic analyses show that the precipitation of zinc hydroxycarbonates can be influenced by several factors, including temperature, reactant concentrations, and stirring speed. For instance, studies on the precipitation of zinc ions from solution using sodium bicarbonate indicate that the process is controlled by diffusion. researchgate.net

Kinetic models are employed to describe the rate of reaction. For the dissolution of zinc precursors, which is a preliminary step in many synthesis routes, the pseudo-first-order kinetic model has been found to be applicable. researchgate.net For the precipitation process itself, phenomenological power law equations are often used to describe the kinetics. acs.org The calcination of zinc carbonate hydroxide, a related process, has been described using the Avrami model, with reported activation energies around 88.7 kJ/mol. researchgate.net The activation energy for the dissolution of metallic zinc in acid, a precursor step for subsequent carbonation, has been calculated to be 12.89 kJ/mol, indicating that the process is diffusion-controlled. researchgate.net

Table 1: Kinetic Parameters in Zinc Carbonate Related Processes

| Process Studied | Kinetic Model | Activation Energy (Ea) | Controlling Factor | Reference |

|---|---|---|---|---|

| Dissolution of Metallic Zinc | Pseudo-first order | 12.89 kJ/mol | Diffusion | researchgate.net |

| Calcination of Zinc Carbonate Hydroxide | Avrami model | 88.7 kJ/mol | - | researchgate.net |

Synthesis of Basic Zinc Carbonate Variants and Mixed Zinc Hydroxycarbonates

In aqueous precipitation reactions, the product is often not anhydrous zinc carbonate (smithsonite) but rather basic zinc carbonate variants or mixed zinc hydroxycarbonates. The most common of these is hydrozincite, with the chemical formula Zn₅(CO₃)₂(OH)₆. The synthesis of these compounds can be achieved through various routes, using different zinc precursors and precipitating agents.

A common laboratory and industrial method involves the reaction of a soluble zinc salt with a carbonate solution under controlled pH and temperature. For example, reacting zinc sulfate or zinc acetate with sodium carbonate or potassium carbonate solutions at room temperature typically yields hydrozincite. researchgate.net The composition of the final product can be highly dependent on the initial concentrations of the reagents. dynamicbiotech.com

Another significant method utilizes urea as a precipitating agent. The thermal decomposition of urea in an aqueous solution containing a zinc salt, such as zinc acetate, provides a gradual and homogeneous release of carbonate and hydroxide ions, facilitating the controlled precipitation of zinc carbonate hydroxide nanoparticles. dynamicbiotech.com A method for producing basic zinc carbonate from zinc ash using urea has also been developed, which involves heating the reactants in a closed vessel to form a zinc-ammonia-carbonate complex, followed by purification and precipitation steps. google.com

The synthesis conditions, including temperature, pH, reactant ratio, and reaction time, are critical parameters that dictate the phase and morphology of the resulting material. For instance, one study optimized the synthesis of basic zinc carbonate from zinc sulfate and ammonium bicarbonate solutions and identified the ideal conditions as a reacting temperature of 50°C, a [NH₄HCO₃]/[ZnSO₄] mole ratio of 1.10, and a reaction time of 30 minutes.

Table 2: Synthesis Methods for Basic Zinc Carbonates

| Zinc Precursor | Precipitating Agent | Typical Product | Key Conditions |

|---|---|---|---|

| Zinc Acetate (Zn(CH₃COO)₂) | Potassium Carbonate (K₂CO₃) | Hydrozincite (Zn₅(CO₃)₂(OH)₆) | Room temperature, low K₂CO₃ concentration |

| Zinc Sulfate (ZnSO₄) | Ammonium Bicarbonate (NH₄HCO₃) | Basic Zinc Carbonate | Temperature: 50°C, Mole ratio: 1.10, Time: 30 min |

| Zinc Ash | Urea (CO(NH₂)₂) | Basic Zinc Carbonate | Heating in a closed vessel (90-150°C) |

| Zinc Nitrate (Zn(NO₃)₂) | Sodium Carbonate (Na₂CO₃) | Hydrozincite (Zn₅(CO₃)₂(OH)₆) | Reverse microemulsion technique |

Fabrication of Zinc Carbonate Thin Films and Coatings

The fabrication of zinc carbonate thin films and coatings is a specialized area primarily driven by its applications in corrosion protection and as a precursor for zinc oxide (ZnO) films. Unlike the extensive research into ZnO thin films, methods for the direct deposition of zinc carbonate are less common but distinct techniques exist.

Atmospheric Corrosion (Weathering): A naturally formed zinc carbonate layer serves as a protective coating on hot-dip galvanized steel. hdgasa.org.za This process, known as weathering, involves the initial oxidation of the zinc surface to form zinc oxide and zinc hydroxide, which then react with atmospheric carbon dioxide. This reaction sequence results in a dense, stable, and insoluble layer of zinc carbonate (patina) that acts as a barrier, significantly reducing the corrosion rate of the underlying zinc. hdgasa.org.za

Electrochemical Synthesis: Zinc carbonate coatings can be deposited on a substrate using electrochemical methods. In this technique, a zinc salt solution is used as an electrolyte in an electrochemical cell. dynamicbiotech.com When a current is passed through the solution, it causes the deposition of zinc carbonate onto the cathode. dynamicbiotech.com This method offers the potential to produce high-purity films and control the coating's particle size and thickness. dynamicbiotech.com

Nonclassical Crystallization: Two-dimensional (2D) nanofilms of zinc carbonate hydroxide hydrate (B1144303) have been synthesized through a nonclassical crystallization pathway. bioprocess.cn This method involves an amorphous zinc carbonate precursor which, in the presence of a mediating agent like calcium ions, aggregates to form a crystalline nanofilm. bioprocess.cn These nanofilms can then be converted into 2D ZnO nanofilms via heat treatment, highlighting the role of zinc carbonate films as functional precursors. bioprocess.cn

Table 3: Techniques for Zinc Carbonate Film and Coating Fabrication

| Method | Description | Precursors/Environment | Resulting Film/Coating |

|---|---|---|---|

| Atmospheric Weathering | Natural formation of a protective layer on zinc surfaces. | Zinc, Oxygen, Water, Carbon Dioxide | Dense, insoluble zinc carbonate patina |

| Electrochemical Deposition | Deposition onto a cathode from an electrolyte solution via electric current. | Aqueous zinc salt solution | High-purity zinc carbonate coating |

| Mediated Nonclassical Crystallization | Aggregation of amorphous precursor nanoparticles into a film. | Amorphous zinc carbonate, Calcium ions | 2D zinc carbonate hydroxide hydrate nanofilm |

Sophisticated Characterization Techniques for Zinc Carbonate Systems

Spectroscopic Analysis of Zinc Carbonate Chemical Bonding and Structure

Spectroscopic methods are invaluable for elucidating the molecular structure, chemical bonding, and vibrational characteristics of zinc carbonate. These techniques provide detailed insights into the carbonate anion and its interaction with the zinc cation.

Fourier Transform Infrared (FTIR) Spectroscopy for Carbonate Group Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups and analyze molecular vibrations. For zinc carbonate, FTIR spectra reveal characteristic absorption bands associated with the carbonate (CO₃²⁻) anion, providing information about its symmetry and bonding environment.

Research findings have identified several key vibrational modes:

The asymmetric stretching vibration (ν₃) of the carbonate group typically appears as strong bands in the region of 1300-1500 cm⁻¹. Specific values reported include bands around 1408 cm⁻¹ materialsproject.org, 1521 cm⁻¹ materialsproject.org, and 1390-1505 cm⁻¹ nih.gov.

The in-plane bending mode (ν₄) is often observed in the range of 700-750 cm⁻¹ materialsproject.orgnih.gov.

The out-of-plane bending mode (ν₄) has been reported around 743 cm⁻¹ materialsproject.org.

The symmetric stretching vibration (ν₁) is typically found in the region of 1000-1100 cm⁻¹, with reports of bands at 1040 cm⁻¹ nih.gov.

The out-of-plane bending mode (ν₂) is usually observed around 850-875 cm⁻¹ materialsproject.orgacs.org.

Bands attributed to Zn-O vibrations have also been identified, for instance, around 460 cm⁻¹ nih.gov.

The precise positions and intensities of these bands can be influenced by the specific crystalline phase, particle size, and any potential substitutions or defects within the zinc carbonate structure.

Table 3.1.1: FTIR Vibrational Modes of Zinc Carbonate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1408 | ν₃ Asymmetric stretching (CO₃²⁻) | materialsproject.org |

| 1310 | ν₃ Asymmetric stretching (CO₃²⁻) | materialsproject.org |

| 1521 | ν₃ Asymmetric stretching (CO₃²⁻) | materialsproject.org |

| 1390, 1580 | ν₃ Carbonate stretching | nih.gov |

| 1040 | ν₁ Symmetric stretching (CO₃²⁻) | nih.gov |

| 850 | ν₂ Bending mode (CO₃²⁻) | materialsproject.org |

| 872 | ν₂ Bending mode (CO₃²⁻) | materialsproject.org |

| 833 | ν₂ (CO₃²⁻) | nih.gov |

| 743 | ν₄ Out-of-plane bending (CO₃²⁻) | materialsproject.org |

| 750 | Characteristic band for ZnCO₃ | materialsproject.org |

| 675, 735 | ν₄ (CO₃²⁻) | nih.gov |

| 460 | Zn-O bond | nih.gov |

Raman Spectroscopy for Lattice and Molecular Vibrations

Raman spectroscopy complements FTIR by providing information on vibrational modes that are active in Raman scattering. It is particularly sensitive to molecular vibrations and lattice dynamics. For zinc carbonate, Raman spectroscopy has been utilized to study both intramolecular vibrations of the carbonate ion and external lattice vibrations.

Key findings from Raman spectroscopy include:

The ν₁ (symmetric stretching) mode of the carbonate ion is a prominent feature, typically observed as a sharp band around 1092 cm⁻¹ acs.org. This mode is highly sensitive to the cation and crystal structure.

The ν₃ (asymmetric stretching) mode is observed in the range of 1400-1410 cm⁻¹ acs.org.

The ν₄ (in-phase bending) mode is typically seen as a single band around 730 cm⁻¹ for smithsonite (B87515) acs.org.

Density Functional Theory (DFT) studies have been performed to calculate and predict the Raman spectra of zinc carbonate, analyzing ν₁, ν₂, ν₃, ν₄, and lattice vibrations acs.orgjaea.go.jpiucr.org. These theoretical studies also establish linear dependencies of wavenumbers on cation radius for certain modes, offering predictive power for similar carbonate compounds acs.orgjaea.go.jpiucr.org.

Table 3.1.2: Raman Vibrational Modes of Zinc Carbonate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1092 | ν₁ Symmetric stretching (CO₃²⁻) | acs.org |

| 1088 | ν₁ Symmetric stretching (CO₃²⁻) (hot band) | acs.org |

| 1408 | ν₃ Antisymmetric stretching (CO₃²⁻) | acs.org |

| 730 | ν₄ In-phase bending (CO₃²⁻) | acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. For zinc carbonate, XPS can identify the presence of zinc, carbon, and oxygen, and provide information about their oxidation states and chemical environments.

XPS analysis of zinc-containing materials often reveals characteristic binding energies for zinc. For example, the Zn 2p₃/₂ core level binding energy is typically around 1022 eV, which can be attributed to oxidized zinc species such as ZnO frontiersin.org. While specific XPS data for pure zinc carbonate might vary, the technique is crucial for understanding surface contamination, the presence of other zinc compounds (like oxides or hydroxides), and the chemical state of zinc on the surface frontiersin.orgwikipedia.orgresearchgate.net. The C 1s spectrum can also provide information about the carbonate species.

Table 3.1.3: XPS Binding Energies (Representative for Zinc Compounds)

| Core Level | Binding Energy (eV) | Chemical State/Assignment | Reference |

| Zn 2p₃/₂ | ~1022 | Oxidized Zn species (e.g., ZnO) | frontiersin.org |

| Zn 2p₃/₂ | 1022.0 | ZnO | nih.gov |

| Zn 2p₃/₂ | 1021.3 | ZnTe | nih.gov |

Diffraction Methods for Crystalline Structure and Phase Identification

Diffraction techniques, particularly X-ray Diffraction (XRD), are fundamental for determining the crystalline structure, identifying phases, and assessing crystallite size in materials like zinc carbonate.

X-ray Diffraction (XRD) for Phase Analysis and Crystallite Size Determination

X-ray Diffraction (XRD) is a powerful, non-destructive method for identifying crystalline phases and determining structural parameters. For zinc carbonate, XRD patterns provide a unique fingerprint that allows for phase identification and quantification.

Phase Identification: XRD patterns of zinc carbonate samples have been compared with reference databases. Studies indicate that synthesized zinc carbonate materials can exhibit patterns similar to zinc carbonate hydroxide (B78521) (hydrozincite) nih.govill.eu. The presence of other zinc compounds, such as zinc oxide or zinc hydroxide, can also be detected as impurities or co-existing phases, depending on the synthesis method nih.gov.

Crystallite Size: The broadening of diffraction peaks in an XRD pattern is inversely related to the crystallite size, as described by the Scherrer equation. Research has reported crystallite sizes for zinc carbonate nanoparticles, with values around 14 nm for hydrozincite nanoparticles synthesized hydrothermally ill.eu. Other studies on zinc oxide-based materials, which might contain zinc carbonate phases, report crystallite sizes ranging from tens of nanometers. The crystallinity can be influenced by synthesis parameters such as reaction time ill.eu.

Table 3.2.1: XRD Characterization Findings for Zinc Carbonate Materials

| Technique | Parameter | Value(s) | Material/Phase | Reference |

| XRD | Crystallite Size | ~14.032 nm | Hydrozincite nanoparticles | ill.eu |

| XRD | Crystallite Size (avg.) | 47 nm, 30 nm | ZnO-based materials (potential ZnCO₃ presence) | |

| XRD | Phase Identification | Similar to Zinc Carbonate Hydroxide (Hydrozincite) | Zinc Carbonate Basic | nih.govill.eu |

| XRD | Phase Identification | ZnO (major phase), Zn(OH)₂ (impurity) | ZnO-based materials |

Neutron Diffraction for Atomic Positioning and Magnetic Structures

Neutron diffraction is a technique that utilizes the wave-like properties of neutrons to probe the atomic and magnetic structure of materials. Neutrons interact with atomic nuclei, making them particularly sensitive to light elements like hydrogen, which are often difficult to detect with X-rays acs.orgwikipedia.org. Neutron diffraction can provide precise information about atomic positions, lattice parameters, and the arrangement of magnetic moments within a material jaea.go.jpwikipedia.org.

While neutron diffraction is a powerful tool for structural analysis, specific experimental studies detailing the atomic positioning or magnetic structures of pure zinc carbonate using this technique were not found in the provided search results. General applications of neutron diffraction include the study of magnetic materials jaea.go.jpwikipedia.orgill.eu and the precise determination of atomic positions, especially for light elements acs.orgwikipedia.org. Materials Project lists calculated phonon dispersion for ZnCO₃, which relates to lattice vibrations, but does not specify neutron diffraction experimental data materialsproject.org.

Thermal Analysis for Decomposition Pathways and Stability

Thermal analysis techniques are essential for elucidating the thermal behavior of zinc carbonate, including its decomposition temperatures, the sequence of events, and the resulting products. These methods help in understanding its stability under various thermal conditions.

Thermogravimetric Analysis (TGA) of Zinc Carbonate Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For zinc carbonate, TGA is primarily used to identify the temperatures at which water is lost and the carbonate moiety decomposes, typically forming zinc oxide (ZnO).

Basic zinc carbonate (often represented by formulas like ZnCO₃·nH₂O or more complex hydroxycarbonates such as Zn₅(CO₃)₂(OH)₆) typically exhibits a multi-step decomposition process. The initial weight loss is usually attributed to the evaporation of adsorbed or crystalline water. This is followed by the decomposition of the carbonate and hydroxide groups, releasing carbon dioxide and water vapor, respectively, ultimately yielding zinc oxide. Studies indicate that the decomposition of zinc carbonate into ZnO generally occurs within a temperature range of 200°C to 450°C, with significant weight loss observed between 250°C and 300°C for the release of CO₂ nih.gov. The theoretical weight loss for the decomposition of zinc carbonate to zinc oxide (ZnCO₃ → ZnO + CO₂) is approximately 27.5%, while for basic zinc carbonate (e.g., Zn₃(OH)₂(CO₃)₂ → 3ZnO + CO₂ + H₂O), it is around 24% nih.gov. Observed weight losses can vary slightly depending on the specific composition and hydration state of the zinc carbonate sample. For instance, a sample of zinc carbonate basic showed an observed weight loss of 23.3%, with the temperature of maximum weight loss around 270°C nih.gov. Another study reported a weight loss of approximately 13.63% attributed to the decomposition of basic zinc carbonate occurring between 241°C and 278°C, following an initial loss of crystal water around 86°C chalcogen.ro.

Table 1: Thermogravimetric Analysis (TGA) of Zinc Carbonate Decomposition

| Decomposition Stage | Temperature Range (°C) | Approximate Weight Loss (%) | Primary Products | References |

| Water Evaporation | 86 - 170 | 1.26 - ~5 | H₂O | chalcogen.ro, nih.gov |

| Carbonate/Hydroxide | 210 - 450 | 13.63 - 24 | ZnO, CO₂, H₂O | , chalcogen.ro, researchgate.net |

| Decomposition (peak) | ~265 - 281 | N/A | ZnO | researchgate.net, ntu.edu.sg |

Note: Temperatures and weight losses are approximate and can vary based on the specific zinc carbonate species and experimental conditions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) complements TGA by detecting thermal transitions associated with heat absorption (endothermic) or release (exothermic) during heating. For zinc carbonate, DSC can identify events such as dehydration, phase transitions, and the decomposition process itself.

DSC studies on zinc carbonate and its related compounds reveal characteristic thermal events. For example, the decomposition of zinc carbonate into zinc oxide is often associated with an endothermic peak, typically observed in the range of 220°C to 300°C, with a maximum around 265°C researchgate.net. In contrast, some studies on specific basic zinc carbonate structures, like Zn₅(CO₃)₂(OH)₆, have reported a broad exothermic peak around 281°C, possibly related to the decomposition process ntu.edu.sg. Dehydration events, if present, are usually observed as endothermic peaks at lower temperatures, consistent with TGA findings chalcogen.ro. The precise nature and temperature of these transitions can be influenced by the specific crystalline structure, particle size, and the presence of impurities or hydration water researchgate.netnih.govtorontech.com.

Table 2: Differential Scanning Calorimetry (DSC) Thermal Events for Zinc Carbonate

| Thermal Event | Temperature Range (°C) | Nature (Endo/Exo) | Associated Process | References |

| Dehydration | ~86 | Endothermic | Loss of crystalline water | chalcogen.ro |

| Dehydration | ~150 | Endothermic | Loss of water | |

| Decomposition | 220 - 300 | Endothermic | Decomposition to ZnO | researchgate.net |

| Decomposition | ~281 | Exothermic | Decomposition of Zn₅(CO₃)₂(OH)₆ to ZnO | ntu.edu.sg |

Note: DSC results can vary significantly based on the sample composition, heating rate, and atmosphere.

Microscopic and Morphological Characterization

Microscopic techniques are vital for visualizing the physical form, size, and surface features of zinc carbonate particles, offering insights into their nanostructure and potential for aggregation or specific surface interactions.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and morphology of materials. For zinc carbonate, SEM analysis reveals particle shape, size distribution, and the degree of agglomeration. Studies have shown that basic zinc carbonate can form sphere-like nanoparticles academiapublishing.org or aggregated particulates nih.gov. Depending on the synthesis method, zinc carbonate precursors or related zinc oxide nanoparticles can exhibit morphologies ranging from fine spherical particles to microflakes chalcogen.roacademiapublishing.orgnih.govresearchgate.net. For example, SEM images of zinc carbonate synthesized via microbial methods have indicated nanometer-grade, sphere-like particles academiapublishing.org. In other contexts, zinc-containing particulates, including zinc carbonate, have been observed as aggregated structures on surfaces nih.gov. SEM is also crucial for assessing the particle size distribution, which can range from tens of nanometers to several hundred nanometers, depending on the preparation method chalcogen.roscielo.brscielo.broatext.com.

Table 3: Scanning Electron Microscopy (SEM) Observations for Zinc Carbonate and Related Nanoparticles

| Sample/Context | Morphology Description | Particle Size Range (nm) | Aggregation State | References |

| Basic Zinc Carbonate (microbial synthesis) | Nanometer-grade, sphere-like | 50-300 | Not specified | academiapublishing.org |

| Zinc Carbonate (shampoo residue) | Aggregated particulates | Not specified | Aggregated | nih.gov |

| Zinc Phosphate/Carbonate mixture (microbial) | Size-different, sphere-like nanoparticles | 50-100 (smaller); 200-300 (larger) | Not specified | chalcogen.ro |

| Zn-doped SnO₂ nanoparticles | Fine tiny spherical nanoparticles | 10-20 (crystallite); 10-20 (particle by DLS) | Slightly agglomerated | scielo.br, scielo.br |

| ZnO nanoparticles (precipitation) | Nanoparticles | 30-60 | Not specified | oatext.com |

| Nanostructured Zinc Carbonate Hydroxide | Microflakes, individual crystalline cores | Not specified | Not specified | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Defects

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the examination of internal nanostructure, crystallite size, and the presence of crystal defects. TEM can reveal the atomic arrangement within particles, providing critical information about crystallinity and potential structural imperfections that can influence material properties. Studies on related zinc nanomaterials, such as zinc oxide nanoparticles, prepared via similar precipitation routes, show homogeneous particle structures with sizes typically in the range of 16-18 nm or 30-60 nm scielo.brscielo.broatext.com. TEM can also identify the presence of different crystalline phases or amorphous content within a sample researchgate.net. Advanced TEM techniques, such as in situ TEM, can even track morphological and phase evolution of nanomaterials under dynamic environmental conditions, offering direct observation of growth mechanisms and defect formation rsc.orgacs.org. While specific TEM studies detailing crystal defects in zinc carbonate are less common in the provided snippets, the technique is inherently capable of revealing such features.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces at the nanoscale. It provides high-resolution three-dimensional topographic images, allowing for the analysis of surface roughness, particle profiling, and the mapping of surface features with nanometer precision nist.govmdpi.comresearchgate.net. Beyond topography, AFM can probe various surface properties, including nanomechanical characteristics such as elasticity and adhesion, as well as nanoscale interactions between particles or between particles and substrates nist.govmdpi.comresearchgate.netcsic.es. For zinc carbonate, AFM could be employed to study the surface texture of particles, their distribution on a surface, and potentially investigate how surface properties influence its behavior in applications such as catalysis or material composites. While direct studies on zinc carbonate using AFM are not extensively detailed in the provided search results, the technique's capabilities in mapping surface topography and analyzing nanomechanical properties are well-established for various materials, including nanomaterials nist.govmdpi.com.

Compound Name List:

Zinc carbonate

Basic zinc carbonate

Zinc oxide (ZnO)

Zinc carbonate hydroxide (ZnCH)

Pentazinc hexahydroxydicarbonate (Zn₅(CO₃)₂(OH)₆)

Optical Microscopy for Macro- and Micro-structural Observation

Optical microscopy serves as a fundamental tool for the initial examination of materials, providing macroscopic and microscopic views of their structure and morphology. In the context of zinc carbonate, this technique can reveal crystal habits, particle aggregation, and surface features that are indicative of synthesis conditions or post-synthesis processing anl.gov. While higher resolution techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) are often preferred for detailed nanoscale morphology, optical microscopy offers a rapid assessment of larger structural characteristics. For instance, studies involving the reaction of calcium carbonate polymorphs with zinc ions have utilized optical microscopy to observe the formation and growth of zinc carbonate phases, such as hydrozincite, detailing precipitation processes and crystal morphology anl.gov. It can also be used to examine the general microstructure of zinc-containing materials, offering insights into phase distribution and morphology, which can be influenced by the presence of zinc carbonate phases semanticscholar.orgnih.gov.

Advanced Elemental and Chemical Compositional Analysis

Beyond basic structural observations, advanced analytical techniques are essential for determining the precise elemental and chemical composition of zinc carbonate, identifying trace impurities, and mapping elemental distribution at the micro-scale.

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Trace Element Quantification

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a highly sensitive and robust technique widely used for the quantitative analysis of trace elements in various materials, including zinc carbonate researchgate.netthermofisher.com. This method involves atomizing and ionizing the sample in a high-temperature plasma, followed by the measurement of emitted light at characteristic wavelengths for each element thermofisher.com. ICP-OES is particularly effective for determining the bulk zinc content and quantifying trace metal impurities that may be present in zinc carbonate samples. Research has demonstrated its use in characterizing zinc carbonate basic, where it was employed to determine the zinc content and to quantify heavy metals such as arsenic (As), cadmium (Cd), mercury (Hg), and lead (Pb). In one study, these heavy metals were found to be below the limit of quantitation (≤ 0.01%) nih.gov. ICP-OES is also valued for its stability, low detection limits (typically in the parts per billion range), and its ability to handle samples with high total dissolved solids (TDS), making it suitable for diverse sample matrices researchgate.netthermofisher.com.

Table 1: Trace Element Analysis of Zinc Carbonate Basic using ICP-OES nih.gov

| Element | Concentration | Limit of Quantitation |

| Zinc (Zn) | 56.6% (w/w) | N/A |

| Arsenic (As) | < Limit | ≤ 0.01% |

| Cadmium (Cd) | < Limit | ≤ 0.01% |

| Mercury (Hg) | < Limit | ≤ 0.01% |

| Lead (Pb) | < Limit | ≤ 0.01% |

Note: "< Limit" indicates the element was not detected above the specified limit of quantitation.

X-ray Fluorescence (XRF) for Bulk Elemental Composition

X-ray Fluorescence (XRF) is a rapid, non-destructive analytical technique used for determining the elemental composition of materials. For zinc carbonate, XRF can provide qualitative and semi-quantitative information about the presence of zinc and other elements, including impurities nih.govacs.orgnih.gov. Studies utilizing XRF on zinc carbonate materials have confirmed the presence of zinc and identified common impurities such as calcium (Ca), magnesium (Mg), and sulfur (S) nih.govnih.gov. Portable XRF (pXRF) and micro-XRF (µXRF) instruments are particularly useful for screening samples and performing on-site elemental analysis, offering advantages such as speed and minimal sample preparation scielo.org.zaresearchgate.netsaimm.co.za. These techniques can identify major and minor elements, contributing to a comprehensive understanding of the material's bulk composition.

Electron Probe Microanalysis (EPMA) for Micro-scale Chemical Mapping

Electron Probe Microanalysis (EPMA) is a powerful technique that combines quantitative elemental analysis with high-resolution imaging capabilities, enabling detailed chemical mapping at the micro-scale hzdr.dewisc.educarleton.eduufl.edu. The process involves bombarding the sample with a focused electron beam, which causes the emission of characteristic X-rays. These X-rays are then analyzed using wavelength-dispersive (WDS) or energy-dispersive (EDS) spectrometers to determine the elemental composition and spatial distribution hzdr.dewisc.eduufl.edu. EPMA is invaluable for zinc carbonate systems as it can reveal the distribution of zinc and other elements within individual particles or phases, identifying compositional heterogeneities and zoning wisc.educarleton.edu. For example, EPMA has been used to analyze the elemental composition of carbonate grains, providing data on zinc content within specific microstructural features researchgate.net. Typical spatial resolutions for EPMA mapping are on the order of one micrometer hzdr.dewisc.edu. While effective for mapping major and minor elements, the detection limits for trace constituents may be higher compared to techniques like ICP-OES or µ-XRF researchgate.net.

Table 2: EPMA Analysis of Zinc Content in Carbonate Grains researchgate.net

| Element | Range of Concentration |

| Zinc (Zn) | 0 - 1478 mg/kg |

Note: This data represents findings from analyses of carbonate grains within a specific geological context.

Compound Names:

Zinc Carbonate

Zinc Carbonate Basic

Hydrozincite (Zn₅(CO₃)₂(OH)₆)

Frontiers in Zinc Carbonate Based Material Applications

Catalytic Science and Reaction Engineering with Zinc Carbonate Catalysts

Zinc carbonate has emerged as a versatile compound in the field of catalysis, serving both as a catalyst precursor and as a catalyst itself in a variety of chemical transformations. Its utility spans organic synthesis, environmental applications such as carbon dioxide valorization, and as a support material for other catalytically active species.

Zinc Carbonate in Organic Synthesis and Functional Group Transformations

Zinc carbonate is recognized as a valuable precursor for creating catalysts used in organic synthesis. shepchem.com It can be readily converted to other zinc compounds, such as zinc oxide, which is a known catalyst for various organic reactions. nanografi.com Zinc oxide, derived from zinc carbonate, has been employed as a catalyst in several functional group transformations, including Beckmann rearrangements, Friedel-Crafts acylation, the synthesis of cyclic ureas, dehydration of aldoximes, and the oxidation of alcohols. rroij.com The surface properties of zinc oxide suggest a rich potential for activating adsorbed compounds and enhancing reaction rates under environmentally friendly conditions. rroij.com

While direct use of zinc carbonate as a catalyst in a wide array of organic transformations is less commonly documented than its role as a precursor, its basic nature allows it to participate in certain reactions. For instance, basic zinc carbonate can be used in the production of other zinc compounds like zinc stearate. zxchem.com Furthermore, zinc-based catalysts, in general, are utilized in various organic reactions, including hydrogenation and hydrolysis of cyclic carbonates to produce diols. mdpi.com

Carbon Dioxide Valorization via Cyclic Carbonate Synthesis

The chemical fixation of carbon dioxide into valuable chemicals is a significant area of research, with the synthesis of cyclic carbonates from CO₂ and epoxides being a particularly atom-economical and sustainable route. aston.ac.ukrsc.org Zinc-based catalysts have shown considerable promise in this field. aston.ac.ukrsc.orgrsc.orgipl.pt

Various zinc complexes, often used in conjunction with a co-catalyst like tetrabutylammonium (B224687) bromide (TBABr), have been developed to facilitate the coupling reaction between CO₂ and epoxides. aston.ac.ukipl.pt The catalytic cycle generally involves the activation of the epoxide by the Lewis acidic zinc center, followed by a nucleophilic attack from the co-catalyst to open the epoxide ring. aston.ac.uk Subsequently, CO₂ is inserted to form the cyclic carbonate. aston.ac.uk

Research has explored different forms of zinc catalysts, including:

Homogeneous Zinc Complexes: Zinc(II) complexes with arylhydrazones of β-diketones have been successfully used, with their catalytic activity influenced by pressure, temperature, and the specific epoxide substrate. aston.ac.ukipl.pt

Heterogeneous Zinc Catalysts: To overcome challenges with catalyst-product separation, heterogeneous catalysts have been developed. rsc.org These include zinc halides immobilized on supports like graphitic carbon nitride (g-C₃N₄). rsc.org The support material can play an active role by anchoring the zinc halide and activating CO₂. rsc.org Zeolitic imidazolate frameworks (ZIFs) containing zinc (like ZIF-8) have also been investigated as effective heterogeneous catalysts for this transformation, even without a co-catalyst. mdpi.comnih.gov

Bifunctional Catalysts: Novel zinc complexes have been designed to be bifunctional, containing both a Lewis acidic zinc center and a nucleophilic halide, eliminating the need for a separate co-catalyst. rsc.orgacs.org

The efficiency of these zinc-based catalytic systems can be high, with some achieving excellent yields and selectivity under relatively mild conditions, including at atmospheric pressure of CO₂. rsc.orgmdpi.com

Table 1: Performance of Various Zinc-Based Catalysts in Cyclic Carbonate Synthesis

| Catalyst System | Epoxide Substrate | Temperature (°C) | CO₂ Pressure | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Zinc ascorbate | Propylene oxide | 20 | 1 atm | 75% conversion | rsc.org |

| Zinc ascorbate | Styrene oxide | 50 | 1 atm | 85% conversion | rsc.org |

| Zn(NCP)Cl | Epichlorohydrin | 120 | 1.7 MPa | >99% yield | rsc.org |

| Zn-AHBD complex / TBABr | Styrene oxide | 80 | 4 MPa | ~95% yield | aston.ac.uk |

| Zn-ZIF-67 | Epichlorohydrin | 100 | 7 bar | 100% conversion | whiterose.ac.uk |

| ZnI₂-1-methylimidazole | Styrene oxide | 50 | 1 atm | 84-99% yield | researchgate.net |

| ZnI₂-NbCl₅-MTBD | Styrene oxide | 25 | 1 atm | 95% yield | mdpi.com |

| ZIF-8 | Epichlorohydrin | 120 | 7 bar | ~80% conversion | mdpi.com |

| ZIF-67 | Epichlorohydrin | 120 | 7 bar | ~95% conversion | mdpi.com |

Note: This table presents a selection of research findings and is not exhaustive.

Heterogeneous Catalysis and Support Materials Development

Zinc carbonate serves as a valuable precursor for the development of heterogeneous catalysts and support materials. shepchem.com It can be used to generate zinc oxide on various supports, which then act as the active catalyst or support. shepchem.com This approach is beneficial for creating catalysts with high surface area and specific activity. tib-chemicals.comtib-chemicals.com

The development of supported zinc catalysts is crucial for industrial applications, as it facilitates catalyst recovery and reuse. rsc.org Graphitic carbon nitride (g-C₃N₄) has been explored as a novel support for zinc halides. rsc.org This support not only immobilizes the active zinc species, preventing leaching, but also participates in the catalytic cycle by activating CO₂. rsc.org

Zeolitic imidazolate frameworks (ZIFs), particularly those containing zinc such as ZIF-8 and cobalt-doped ZIF-67, have been synthesized and used as heterogeneous catalysts for reactions like cyclic carbonate formation. mdpi.comnih.govwhiterose.ac.uk These materials possess a high surface area and a structure that can be tailored for specific catalytic applications. The catalytic activity of ZIFs is often attributed to defects on the crystal's outer surface. mdpi.comnih.gov

Furthermore, zinc compounds are essential in creating "guard beds" that protect primary catalysts from contaminants, thereby extending their operational lifetime. tib-chemicals.com

Photocatalytic Applications of Zinc Carbonate and Derivatives

While zinc oxide (ZnO) is a well-known photocatalyst, zinc carbonate and its derivatives also play a significant role in photocatalysis. researchgate.netmdpi.com Basic zinc carbonate can be a precursor to ZnO, and the properties of the resulting ZnO photocatalyst can be influenced by the precursor. researchgate.net Studies have shown that ZnO synthesized from zinc carbonate can exhibit higher photocatalytic activity for degrading dyes compared to ZnO from other precursors. researchgate.net

Recent research has focused on enhancing the photocatalytic efficiency of zinc-based materials by creating composites. For instance, graphitic carbon nitride quantum dots (CNQDs) have been introduced onto the surface of basic zinc carbonate (BZC). nih.govresearchgate.net The resulting CNQDs/BZC composite demonstrated a significantly higher degradation efficiency of tetracycline (B611298) compared to pure ZnO, which is attributed to a Z-scheme mechanism that improves charge separation. nih.gov

The formation of basic zinc carbonate has been identified as a key intermediate species in the photocatalytic reduction of CO₂ with H₂O over ZnO. nih.gov The presence of defect sites on ZnO nanosheets promotes the formation of basic zinc carbonate through Lewis acid-base interactions, which in turn enhances the photoreduction activity. nih.gov

Additionally, zinc carbonate has been intercalated into layered double hydroxides (LDHs) with other metals like chromium to create photocatalysts for the degradation of organic pollutants such as methyl orange under solar light. acs.org

Table 2: Photocatalytic Activity of Zinc Carbonate-Related Materials

| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|---|

| ZnO (from Zinc Carbonate) | Crystal Violet Dye | Solar | Higher than Degussa P-25 TiO₂ | researchgate.net |

| CNQDs/BZC | Tetracycline | - | 2.4 times higher than ZnO | nih.gov |

| ZnO nanosheets (forming basic zinc carbonate) | CO₂ with H₂O | - | Higher activity than ZnO nanoparticles | nih.gov |

| Co/Cr–CO₃ LDH | Methyl Orange | Solar | 90% removal in 3 hours | acs.org |

Note: This table provides a summary of selected research on the photocatalytic applications of zinc carbonate and its derivatives.

Advanced Materials Science and Engineering Applications

Beyond catalysis, zinc carbonate is utilized in the development of advanced materials, particularly in polymers and composites, where it imparts enhanced properties and functionalities.

Zinc Carbonate in Polymer and Composite Material Reinforcement and Functionality

Zinc carbonate is employed as an inorganic filler in various materials to enhance their properties. zxchem.com Its high stability and compatibility make it a suitable additive for polymers, paints, and coatings. alibaba.com

In the realm of polymers and composites, zinc carbonate and its basic form contribute to:

Mechanical Reinforcement: When added to rubber and ceramics, it acts as a reinforcing agent, improving strength, flexibility, and abrasion resistance. zxchem.com

Flame Retardancy: Zinc carbonate is known as a fireproof filler. shepchem.com In plastics and rubbers exposed to high temperatures, it functions as a flame retardant. shepchem.comzxchem.com Anhydrous zinc carbonate, in particular, has been noted for its excellent flame retardancy. researchgate.net

UV Resistance: As a filler, it can improve the UV resistance of coatings and polymers. alibaba.com

Composite Materials: Zinc composite materials (ZCM), which feature a zinc skin, often develop a protective zinc carbonate layer upon exposure to the atmosphere. fairview-na.comalpolic.com This layer provides high weather and corrosion resistance, contributing to the material's durability. fairview-na.comalpolic.com These composites offer good bending strength and flatness, making them suitable for architectural applications. alpolic.com

The use of zinc carbonate as a filler is advantageous as it is non-abrasive and can be easily mixed into formulations without damaging equipment. alibaba.com

Table 3: Functional Properties of Zinc Carbonate in Polymers and Composites

| Application | Function | Resulting Property | Reference |

|---|---|---|---|

| Rubber Products | Filler, Reinforcing Agent | Enhanced strength and flexibility | zxchem.com |

| Plastics, Rubbers | Flame Retardant | Improved fire resistance | shepchem.comzxchem.com |

| Paints, Coatings | Filler | Improved UV resistance | alibaba.com |

| Zinc Composite Materials | Protective Layer Formation | High weather and corrosion resistance | fairview-na.comalpolic.com |

Development of Flame Retardant Systems Incorporating Zinc Carbonate

Zinc carbonate is emerging as a noteworthy component in the formulation of advanced flame retardant systems. Its mechanism of action is primarily physical, involving endothermic decomposition which cools the material and the release of non-combustible gases like carbon dioxide that dilute oxygen and flammable volatiles in the gas phase. cnr.it This dual action helps to suppress the combustion process.

Research has shown that nano-sized zinc carbonate can be particularly effective. researchgate.net For instance, in flexible poly(vinyl chloride) (PVC), substituting a portion of antimony trioxide with nano zinc carbonate led to a significant synergistic effect. researchgate.netresearchgate.net This combination not only improved the Limiting Oxygen Index (LOI) value but also enhanced the material's dripping behavior during combustion and significantly reduced the peak heat release rate. researchgate.netresearchgate.net The incorporation of nano zinc carbonate can also improve the mechanical properties of the polymer composite. researchgate.net

The effectiveness of zinc carbonate is often amplified when used in conjunction with other flame retardants. For example, zinc compounds, in general, are known to promote char formation, which acts as an insulating barrier, and can also function as smoke suppressants. pinfa.eu While zinc borate (B1201080) is a more commonly cited zinc-based flame retardant that works by releasing water and forming a protective glassy layer, the principles of endothermic decomposition and gas dilution are central to zinc carbonate's utility in this field. pinfa.eubisleyinternational.com

Interactive Table: Flame Retardant Properties of Zinc Carbonate in Polymer Composites

Pigment Science and Ceramic Applications

Zinc carbonate serves as a valuable component in the fields of pigment science and ceramics. nanografi.comnanografi.com As a white pigment, it offers good coverage and opacity in paints and coatings. nanomaterialpowder.com Its use is particularly noted in the manufacturing of anti-corrosion coatings where it contributes to the protective properties of the paint. nanomaterialpowder.com

In the realm of ceramics, zinc carbonate is utilized as a raw material, often introduced into glazes in its pure form or as a precursor that forms zinc oxide upon firing. coastalzinc.com It acts as a potent flux, which means it helps to lower the melting point of the glaze, promoting a smooth, vitrified surface. coastalzinc.comfatclaypottery.com The inclusion of zinc carbonate can reduce the expansion coefficient of the glaze, which improves the thermal stability of the final ceramic product and prevents cracking. coastalzinc.com Furthermore, it enhances the gloss and whiteness of the glaze. coastalzinc.comglochem.com Zinc oxide, derived from zinc carbonate, is an essential ingredient for creating certain specialty glazes, such as crystalline glazes, where it acts as a crystallizing agent to form unique, decorative patterns upon cooling. coastalzinc.com

Interactive Table: Applications of Zinc Carbonate in Pigments and Ceramics

Corrosion Inhibition and Protective Coating Technologies

Zinc carbonate plays a crucial role in the science of corrosion protection, both as a component in protective coatings and as a key product in the natural passivation of zinc surfaces. When zinc-coated steel is exposed to the atmosphere, it undergoes a series of reactions. Initially, a layer of zinc oxide forms, which then reacts with moisture to become zinc hydroxide (B78521). machinemfg.comgalvinfo.com This zinc hydroxide subsequently reacts with carbon dioxide from the air to form a stable, adherent, and water-insoluble layer of zinc carbonate. machinemfg.comgalvinfo.commachinemfg.com This zinc carbonate "patina" is the primary reason for the low corrosion rate of zinc in many environments, as it acts as a robust barrier against corrosive elements. machinemfg.comgalvinfo.comnordicgalvanizers.com

In protective coating technologies, zinc carbonate is formulated into paints and coatings to enhance their durability and weather resistance. nanomaterialpowder.comglochem.com These coatings leverage the ability of zinc compounds to provide a protective barrier. Furthermore, in zinc-rich coatings, if the surface is scratched, the zinc acts as a sacrificial anode to protect the underlying steel. galvinfo.com The corrosion products that form, including zinc hydroxycarbonate, can help to "heal" the coating, creating a dense, impervious layer that maintains galvanic protection. zrcworldwide.com Research has also explored the use of zinc cations, derived from substances like basic zinc carbonate, bound to inorganic oxide particles (like silica) to create ion-exchange-based corrosion inhibitors for paints. google.com

Interactive Table: Role of Zinc Carbonate in Corrosion Inhibition

Semiconductor and Optoelectronic Device Integration

While zinc oxide (ZnO) is the more prominent compound in semiconductor and optoelectronic applications, zinc carbonate serves as a key material in the fabrication of these devices, primarily through its use in creating thin films and as a precursor to ZnO. techlevated.com High-purity zinc carbonate is used to produce sputtering targets. nanografi.comamericanelements.com Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of a material onto a substrate. americanelements.com Zinc carbonate sputtering targets are valued for their ability to produce films with high density and small grain sizes, which are desirable characteristics for semiconductor applications. nanografi.com

The integration of zinc carbonate into these technologies is often indirect, with its properties being foundational to the quality of the final semiconductor material, typically zinc oxide. The ability to create uniform, high-purity thin films is critical for the performance of electronic components that control and manipulate the flow of electricity. techlevated.comamericanelements.com

Precursor Role in Advanced Zinc Oxide (ZnO) Nanomaterial Synthesis

Zinc carbonate is a widely utilized and important precursor for the synthesis of zinc oxide (ZnO) nanomaterials. nanografi.comnanografi.comresearchgate.netsolubilityofthings.comscispace.com The thermal decomposition (calcination) of zinc carbonate (or more commonly, basic zinc carbonate) is a straightforward and effective method to produce ZnO nanoparticles. nanografi.comresearchgate.netscispace.com This process involves heating the zinc carbonate, which causes it to decompose into zinc oxide and carbon dioxide gas. nanografi.comresearchgate.net

The characteristics of the resulting ZnO nanoparticles, such as their size, morphology, and surface area, can be controlled by the synthesis conditions of the initial zinc carbonate precursor and the parameters of the thermal decomposition, like temperature and time. researchgate.netnih.govnajah.edu For example, studies have shown that basic zinc carbonate can be decomposed at temperatures around 600°C to yield nanocrystalline ZnO with a skeletal, porous structure and particle sizes in the range of 40-60 nm. researchgate.netscispace.com Another method involves the decomposition of zinc hydroxide carbonate at a lower temperature of about 240°C, which produces porous ZnO with a very high specific surface area and an initial crystallite size of around 10 nm. uts.edu.au

Various wet chemical methods, such as precipitation, are used to first synthesize the zinc carbonate precursor. nanografi.comworldscientific.com By reacting a water-soluble zinc salt (like zinc sulfate) with a carbonate source (like sodium carbonate), zinc carbonate can be precipitated, washed, and then calcined. nanografi.commdpi.com The ability to tune the properties of the final ZnO nanomaterial by controlling the precursor stage makes zinc carbonate a versatile and crucial starting material for applications ranging from catalysts to electronics. nanografi.comresearchgate.net

Interactive Table: Synthesis of ZnO Nanomaterials from Zinc Carbonate Precursors

Adsorption and Sorbent Technologies for Chemical Separation

Zinc Carbonate-Based Sorbents for Acid Gas Removal (e.g., H2S, SO2, HCN)

Zinc carbonate has demonstrated significant potential as a sorbent for the removal of acid gases, particularly hydrogen sulfide (B99878) (H₂S), from various gas streams. aidic.itmade-in-china.com It is used as a scavenger in oil and gas drilling operations to react with and remove H₂S, thereby mitigating corrosion and pollution. aidic.itmade-in-china.com The reaction of zinc carbonate with H₂S forms stable and insoluble zinc sulfide (ZnS). made-in-china.com

In addition to H₂S, zinc carbonate-based systems are also used in respiratory protection to remove other toxic gases like sulfur dioxide (SO₂) and hydrogen cyanide (HCN). researchgate.netnanografi.com For HCN removal, impregnated activated carbons often contain zinc and copper compounds. The mechanism involves the reaction of HCN with zinc carbonate to form zinc cyanide. dfo.nogoogleapis.com

Interactive Table: Zinc Carbonate in Acid Gas Removal

Carbon Capture and Sequestration Utilizing Zinc Carbonate Materials

The increasing concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of effective carbon capture, utilization, and storage (CCUS) technologies. frontiersin.org Mineral carbonation, a process that mimics natural weathering, is a promising strategy for long-term CO₂ sequestration. ipcc.chmdpi.com This method involves reacting CO₂ with materials containing metal oxides, such as those of calcium and magnesium, to form stable carbonate minerals. ipcc.ch Within this field, zinc-bearing materials are emerging as valuable candidates for CO₂ capture and storage, primarily through the formation of zinc carbonate. doi.org This approach not only offers permanent CO₂ fixation but also presents opportunities for creating valuable products and remediating industrial waste streams. frontiersin.orgresearchgate.net

Research into zinc-based materials for carbon sequestration explores several pathways, including direct aqueous carbonation of zinc-rich wastes, enhancement of solvent-based capture systems, and the development of advanced solid sorbents where zinc plays a critical role in CO₂ adsorption. doi.orgnih.govnih.gov These methods leverage the chemical affinity of zinc compounds for CO₂ to facilitate its capture from various sources, including industrial flue gas and the atmosphere. osti.govnist.govosti.gov

Direct Mineralization and Integrated Applications

One of the most direct applications of zinc in carbon sequestration is through the carbonation of zinc-containing minerals and industrial byproducts. doi.org In this process, zinc oxides and hydroxides react with CO₂ to form thermodynamically stable zinc carbonate and hydrozincite, effectively locking the CO₂ into a solid mineral form. doi.org This process has been identified as a significant mechanism in environmental remediation applications.

For instance, studies on the remediation of zinc-contaminated soils have shown that the introduction of CO₂ can accelerate the stabilization of the metal. doi.org The formation of compounds like zinc carbonate and hydrozincite not only immobilizes the zinc contaminant but also serves as an additional pathway for CO₂ consumption. doi.org This dual benefit of contaminant remediation and carbon sequestration is a key advantage. Research has demonstrated that CO₂ curing of zinc-contaminated soils can lead to a significant increase in carbon capture, with uptake rising as the initial zinc concentration increases. doi.org

Another innovative application integrates carbon capture with industrial wastewater treatment. aip.org A process known as accelerated weathering of limestone (AWL) can be used to capture atmospheric CO₂ and produce a bicarbonate-rich effluent. aip.org This effluent can then be used to precipitate heavy metals from industrial wastewater. aip.org In the case of zinc-laden wastewater, this method effectively removes the zinc by precipitating it as solid zinc carbonate (ZnCO₃), simultaneously sequestering the captured CO₂. aip.org Parametric studies have shown high zinc removal efficiencies, ranging from 98.79% to 99.74%, at a pH range of 8 to 10. aip.org

Enhanced Absorption in Aqueous Systems

Advanced Zinc-Based Solid Sorbents

Beyond direct mineralization, zinc is a critical component in various advanced solid sorbents designed for high-performance CO₂ capture. These materials often rely on the reversible reaction of CO₂ with active zinc sites.

Zinc Oxide Composites: Composites of zinc oxide (ZnO) and carbon materials have been developed as regenerable sorbents for post-combustion CO₂ capture. nih.gov In one study, ZnO/carbon sphere composites were synthesized and tested for their CO₂ adsorption capacity. nih.gov The highest capacity, 2.08 mmol/g, was achieved at 40 °C for a material activated with potassium oxalate (B1200264) and having a high zinc nitrate (B79036) precursor content. nih.gov A crucial finding was the excellent cyclic stability of these materials; one sorbent showed a performance decay of less than 10% over 25 adsorption-desorption cycles, highlighting its potential for practical applications. nih.gov The mechanism involves the physisorption of CO₂ onto the polar ZnO surfaces, a process characterized by small binding energies that allow for easy desorption and regeneration. mdpi.com

Zinc-Containing Zeolites and MOFs: For capturing CO₂ at very low concentrations, such as in direct air capture (DAC), zinc-containing zeolites have shown significant promise. researchgate.net Zinc-exchanged chabazite (B1143428) (CHA) zeolites demonstrated a 17-fold increase in CO₂ adsorption capacity compared to their parent H-form, reaching approximately 0.51 mmol/g for CO₂ at a concentration of ~400 ppm. researchgate.net The precise location and state of the zinc ions within the zeolite's cage structure are critical to this enhanced performance. researchgate.net

Furthermore, metal-organic frameworks (MOFs) featuring zinc have pushed the boundaries of high-temperature CO₂ capture. osti.govnist.gov A porous MOF with terminal zinc hydride sites has been reported to reversibly bind CO₂ at temperatures above 200°C. osti.govnist.gov This is significant because many industrial exhaust streams are at elevated temperatures. The material demonstrates rapid and reversible transformation, with the ability to perform deep carbon capture even at low CO₂ concentrations, making it a candidate for post-combustion capture from sources like natural gas turbines. nist.gov

Data Tables

The following tables summarize key research findings on the performance of zinc-based materials in carbon capture applications.

| Material Type | Application | CO₂ Uptake Capacity | Operating Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| ZnO/Carbon Spheres (RF7/1 + Zn 10/1) | Post-Combustion Capture | 2.08 mmol/g | 40 °C | Excellent cyclic stability with <10% performance decay over 25 cycles. | nih.gov |

| Carbon Nitride-ZnO Hybrid (CNHP500-2(2-1)) | CO₂ Adsorption | 26.9 wt.% | Not specified | Hybrid material showed 3-fold higher capacity compared to the base carbon nitride. | mdpi.com |

| Zinc-Containing Zeolite (Zn-CHA) | Direct Air Capture (~400 ppm CO₂) | ~0.51 mmol/g | Ambient | 17-fold capacity increase compared to H-form zeolite. | researchgate.net |

| Zinc Hydride MOF (ZnH-MFU-4l) | High-Temperature Capture | High capacity at low CO₂ concentrations | >200 °C | Capable of deep, reversible CO₂ capture from hot exhaust streams. | osti.govnist.gov |

| LS-Stabilized Zinc-Contaminated Soil | Integrated Remediation & Sequestration | Carbon capture increased to 19.9% | CO₂ Curing | Formation of zinc carbonate contributes to CO₂ sequestration. | doi.org |

| Process Step | Outcome | Percentage of Captured CO₂ | Key Advantage | Reference |

|---|---|---|---|---|

| Addition of Zn(II) salts to HCO₃⁻ solution | Rapid release of pure CO₂ | ~30-35% | Reduces energy cost for solvent regeneration. | researchgate.netnih.gov |

| Addition of Zn(II) salts to HCO₃⁻ solution | Transformation into solid basic zinc carbonates | ~65-70% | Permanent sequestration in a valuable solid product. | researchgate.netnih.gov |

Computational and Theoretical Investigations of Zinc Carbonate

Quantum Chemical Approaches to Zinc Carbonate Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties that govern the behavior of zinc carbonate. These approaches model the interactions between electrons and atomic nuclei, providing a detailed picture of bonding, structure, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Electronic Band Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. rsc.orgekb.eg DFT is widely used for its balance of accuracy and computational cost, making it suitable for studying complex materials like zinc carbonate. ekb.eg